molecular formula C5HBr2NS2 B6238637 2,5-dibromothieno[2,3-d][1,3]thiazole CAS No. 203049-71-2

2,5-dibromothieno[2,3-d][1,3]thiazole

Cat. No. B6238637
CAS RN: 203049-71-2
M. Wt: 299
InChI Key:
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Description

2,5-Dibromothieno[2,3-d][1,3]thiazole is a chemical compound that is used for pharmaceutical testing . It is a type of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, often involves the reaction of bromo compounds with thiourea and substituted thioamides . For example, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, including this compound, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . In addition, thiazoles can react with sulfur, nitrogen, and oxygen nucleophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for 2,5-dibromothieno[2,3-d][1,3]thiazole is not mentioned in the sources, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dibromothieno[2,3-d][1,3]thiazole involves the bromination of thieno[2,3-d][1,3]thiazole followed by a second bromination at a different position on the molecule.", "Starting Materials": [ "Thieno[2,3-d][1,3]thiazole", "Bromine", "Sulfuric acid", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Thieno[2,3-d][1,3]thiazole is dissolved in acetic acid and sulfuric acid.", "Bromine is slowly added to the solution while stirring at room temperature.", "The reaction mixture is then heated to 80-90°C for several hours to complete the bromination.", "The resulting product is then cooled and filtered to obtain 2-bromo-thieno[2,3-d][1,3]thiazole.", "2-bromo-thieno[2,3-d][1,3]thiazole is then dissolved in acetic acid and hydrogen peroxide is added dropwise while stirring at room temperature.", "The reaction mixture is then heated to 80-90°C for several hours to complete the second bromination.", "The resulting product is then cooled and filtered to obtain 2,5-dibromothieno[2,3-d][1,3]thiazole." ] }

CAS RN

203049-71-2

Molecular Formula

C5HBr2NS2

Molecular Weight

299

Purity

95

Origin of Product

United States

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